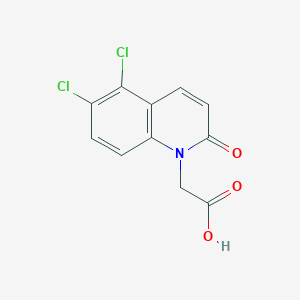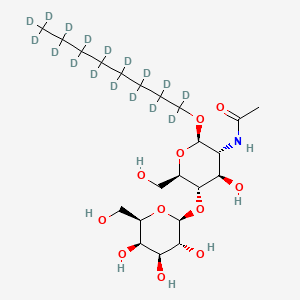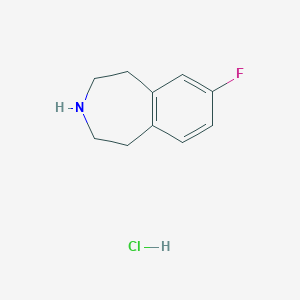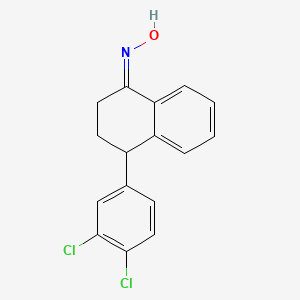![molecular formula C6H10O4 B13844459 (3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4:3,6-Dianhydrogalactitol is a hexitol epoxide with significant antitumor activity. It is known for its ability to cause N7-guanine alkylation and inter-strand DNA crosslinks, making it a potent bifunctional DNA-targeting agent. This compound is currently being studied for its potential in treating various types of cancer, including glioblastoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4:3,6-Dianhydrogalactitol can be synthesized through the phosphorylation of 1,4:3,6-Dianhydro-D-sorbitol. This process involves the use of chloride of either 5,5-dimethyl-1,3,2-propylene-phosphinic acid or diphenylphosphinic acid in benzene, with triethylamine as a hydrogen chloride acceptor .
Industrial Production Methods: The industrial production of 1,4:3,6-Dianhydrogalactitol typically involves large-scale synthesis using similar phosphorylation methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for medical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4:3,6-Dianhydrogalactitol undergoes several types of chemical reactions, including:
Alkylation: It causes N7-guanine alkylation, leading to DNA crosslinks.
Crosslinking: The compound forms inter-strand DNA crosslinks, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Reagents: Chloride of 5,5-dimethyl-1,3,2-propylene-phosphinic acid, diphenylphosphinic acid, triethylamine.
Conditions: Reactions are typically carried out in benzene under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
- 7-(1-deoxygalactit-1-yl)guanine
- 7-(1-deoxyanhydrogalactit-1-yl)guanine
- 1,6-di(guanin-7-yl)-1,6-dideoxygalactitol
Wissenschaftliche Forschungsanwendungen
1,4:3,6-Dianhydrogalactitol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Treatment: It is being studied for its potential to treat various types of cancer, including glioblastoma, lung cancer, and leukemia .
- DNA Damage Research: The compound is used to study DNA damage and repair mechanisms, particularly in the context of cancer treatment .
- Drug Resistance Studies: It is being investigated for its ability to overcome resistance to other chemotherapy drugs, such as temozolomide .
Wirkmechanismus
1,4:3,6-Dianhydrogalactitol exerts its effects through several mechanisms:
- DNA Alkylation: The compound alkylates N7-guanine, leading to the formation of inter-strand DNA crosslinks .
- DNA Crosslinking: These crosslinks result in replication-dependent DNA double-strand breaks, which trigger irreversible cell cycle arrest and loss of cell viability .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, activating the p53-p21 and CDC25C-CDK1 signaling cascades .
Vergleich Mit ähnlichen Verbindungen
1,4:3,6-Dianhydrogalactitol is unique in its ability to cause both N7-guanine alkylation and inter-strand DNA crosslinks. Similar compounds include:
- 1,2:5,6-Dianhydrogalactitol: Another hexitol epoxide with similar antitumor activity .
- Temozolomide: An oral alkylating agent used to treat glioblastoma, though it works through different mechanisms .
1,4:3,6-Dianhydrogalactitol stands out due to its dual mechanism of action, making it a promising candidate for overcoming drug resistance in cancer treatment.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3S,3aR,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5+,6- |
InChI-Schlüssel |
KLDXJTOLSGUMSJ-GUCUJZIJSA-N |
Isomerische SMILES |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)O)O |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



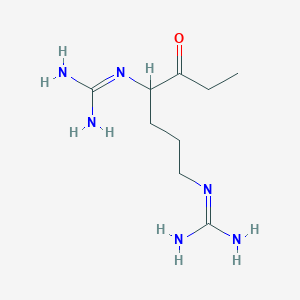
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

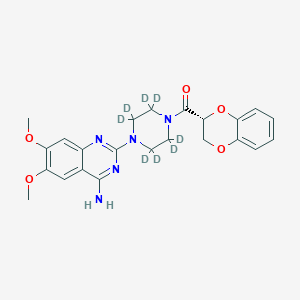
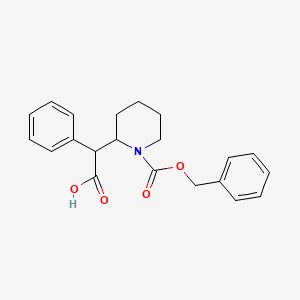
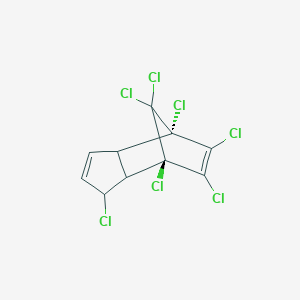
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
